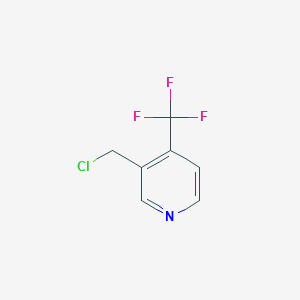

3-(Chloromethyl)-4-(trifluoromethyl)pyridine

Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Chemical Research

Fluorinated pyridine scaffolds are of paramount importance in modern organic synthesis and chemical research. The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group, into a pyridine ring can dramatically alter the molecule's physicochemical properties. The high electronegativity of fluorine can influence the electron density of the pyridine ring, affecting its reactivity and basicity. Furthermore, the CF3 group is known for its high lipophilicity and metabolic stability, properties that are highly desirable in the development of agrochemicals and pharmaceuticals. nih.gov The unique combination of the pyridine nucleus, a common feature in many biologically active compounds, with the property-modifying effects of fluorine has made these scaffolds a fertile ground for the discovery of new chemical entities with enhanced performance characteristics.

Historical Context and Evolution of Trifluoromethylpyridine Chemistry

The journey of trifluoromethylpyridine chemistry began with the broader exploration of organofluorine compounds. A pivotal moment in this field was the development of methods to introduce the trifluoromethyl group onto aromatic rings. One of the earliest reports dates back to 1898, when the synthesis of benzotrifluoride (B45747) was achieved. nih.gov It wasn't until 1947 that a similar transformation was successfully applied to the pyridine ring, marking the dawn of trifluoromethylpyridine chemistry. nih.gov Early synthetic methods often required harsh reaction conditions. However, the growing demand for these compounds, particularly from the agrochemical and pharmaceutical industries, spurred the development of more efficient and scalable synthetic routes. nih.gov Key advancements include chlorine/fluorine exchange reactions using trichloromethylpyridines and the construction of the pyridine ring from trifluoromethyl-containing building blocks. nih.gov These developments have made a wide range of trifluoromethylpyridine isomers accessible for research and commercial use.

Positional Isomerism and Structural Features of 3-(Chloromethyl)-4-(trifluoromethyl)pyridine within the Pyridine Series

Positional isomerism plays a crucial role in determining the properties and reactivity of substituted pyridines. In the case of chloromethyl-trifluoromethyl-pyridines, the relative positions of the chloromethyl and trifluoromethyl groups on the pyridine ring significantly impact the molecule's electronic and steric characteristics.

This compound possesses a unique arrangement where the electron-withdrawing trifluoromethyl group is adjacent to the reactive chloromethyl group. This proximity influences the reactivity of the chloromethyl group, making it a valuable synthon for further chemical transformations. The pyridine nitrogen, being a heteroatom, also imparts a specific dipole moment to the molecule.

To illustrate the importance of isomerism, a comparison with other positional isomers is insightful. For instance, the properties of 3-Chloro-4-(trifluoromethyl)pyridine and 3-(Trifluoromethyl)pyridine are distinct from the subject compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Chloro-4-(trifluoromethyl)pyridine | 81565-19-7 | C6H3ClF3N | 181.54 |

| 3-(Trifluoromethyl)pyridine | 3796-23-4 | C6H4F3N | 147.10 |

This table presents data for related positional isomers to highlight the structural diversity within this class of compounds.

The specific arrangement of substituents in this compound governs its reactivity, making it a targeted building block in organic synthesis.

Overview of Current Research Landscape and Academic Interest in the Compound

The current research landscape for trifluoromethylpyridine derivatives is vibrant and expanding, driven by their proven utility in life sciences. A significant portion of academic and industrial research focuses on the synthesis of novel derivatives and their evaluation as potential agrochemicals and pharmaceuticals. While much of the published research discusses trifluoromethylpyridines as a broad class, there is a growing interest in specific isomers that can serve as key intermediates.

The demand for trifluoromethylpyridine isomers has been steadily increasing, with β-isomers (where the trifluoromethyl group is at the 3- or 5-position) being particularly prominent in commercial applications. nih.gov However, the unique reactivity offered by compounds like this compound is attracting attention for the synthesis of more complex and targeted molecules. The chloromethyl group provides a convenient handle for introducing a wide variety of functional groups through nucleophilic substitution reactions. This versatility makes it a valuable building block for creating libraries of compounds for biological screening. While large-scale commercial production may be focused on a few key isomers, the academic interest in exploring the chemistry of less common isomers like this compound remains high, as they hold the key to unlocking new chemical space and potentially novel biological activities.

Synthetic Methodologies for this compound and Related Isomers

The synthesis of this compound, a key intermediate in the production of various agrochemicals and pharmaceuticals, involves strategic introduction of both the trifluoromethyl and chloromethyl groups onto the pyridine ring. jst.go.jpnih.gov This article details the primary synthetic methodologies employed for its preparation and the synthesis of its related isomers, focusing on the distinct strategies for incorporating each functional group.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(chloromethyl)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-3-5-4-12-2-1-6(5)7(9,10)11/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZOSQNZWBBWCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 3 Chloromethyl 4 Trifluoromethyl Pyridine

Reaction Mechanisms Governing Chloromethyl Group Transformations

The chloromethyl group (-CH₂Cl) attached to the pyridine (B92270) ring at the C3 position serves as a primary site for chemical modification. Its reactivity is analogous to that of a benzylic halide, where the carbon atom is susceptible to attack by a wide range of nucleophiles.

Nucleophilic substitution is the most common transformation of the chloromethyl group. These reactions can proceed through two distinct mechanistic pathways: the bimolecular Sₙ2 mechanism and the unimolecular Sₙ1 mechanism. The preferred pathway is determined by factors such as the nature of the nucleophile, the solvent, and the stability of potential intermediates. masterorganicchemistry.comyoutube.comyoutube.com

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the chloride leaving group. masterorganicchemistry.com This pathway is favored by strong nucleophiles and polar aprotic solvents. youtube.comyoutube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com For 3-(Chloromethyl)-4-(trifluoromethyl)pyridine, the Sₙ2 pathway is generally favored due to the primary nature of the electrophilic carbon, which minimizes steric hindrance to the backside attack. youtube.com

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a stepwise process. masterorganicchemistry.com The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com Sₙ1 reactions are favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation and the leaving group, and substrates that can form stable carbocations. youtube.comyoutube.com While primary carbocations are typically unstable, the carbocation derived from this compound would be adjacent to the pyridine ring, offering some potential for resonance stabilization, similar to a benzylic carbocation. However, the strong electron-withdrawing inductive effect of the trifluoromethyl group at the adjacent position would significantly destabilize this carbocation, making the Sₙ1 pathway less favorable compared to Sₙ2.

| Characteristic | Sₙ1 Mechanism | Sₙ2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Substrate Preference | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic | Polar aprotic |

| Stereochemistry | Racemization | Inversion of configuration |

The carbon atom of the chloromethyl group is a potent electrophilic site. The high electronegativity of the chlorine atom induces a dipole moment in the C-Cl bond, rendering the carbon atom electron-deficient and highly susceptible to nucleophilic attack. The trifluoromethyl group further enhances this electrophilicity. As one of the most powerful electron-withdrawing groups, the -CF₃ group exerts a strong negative inductive effect (-I), pulling electron density from the pyridine ring and, consequently, from the attached chloromethyl group. nih.govscispace.com This increased partial positive charge on the methylene carbon makes it a more attractive target for nucleophiles, thereby facilitating substitution reactions.

Influence of the Trifluoromethyl Group on Pyridine Ring Reactivity

The trifluoromethyl group is a key modulator of the electronic properties and reactivity of the pyridine ring. Its influence is primarily due to its exceptionally strong electron-withdrawing nature.

The trifluoromethyl (-CF₃) group is recognized as one of the most potent electron-withdrawing groups in organic chemistry. nih.govscispace.com This is due to the cumulative inductive effect of the three highly electronegative fluorine atoms. Unlike groups that can donate electrons via resonance, the -CF₃ group's primary mode of electronic influence on an aromatic ring is through inductive electron withdrawal. nih.govscispace.com The Hammett constant (σp) for the -CF₃ group is approximately +0.54, indicating it is a strong deactivating group, comparable in effect to a nitro group. nih.gov This powerful inductive effect significantly reduces the electron density of the entire pyridine ring system.

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | Strongly Donating |

| -CH₃ (Methyl) | -0.17 | Donating |

| -H (Hydrogen) | 0.00 | Neutral |

| -Cl (Chloro) | +0.23 | Withdrawing |

| -CF₃ (Trifluoromethyl) | +0.54 | Strongly Withdrawing |

| -NO₂ (Nitro) | +0.78 | Very Strongly Withdrawing |

The basicity of a pyridine derivative is determined by the availability of the lone pair of electrons on the nitrogen atom for protonation. The strong electron-withdrawing -CF₃ group significantly decreases the electron density on the nitrogen atom, making the lone pair less available to accept a proton. nih.gov Consequently, 4-(trifluoromethyl)pyridine (B1295354) is considerably less basic than pyridine itself. This reduction in basicity is a direct consequence of the inductive effect of the trifluoromethyl group. nih.gov While the aromaticity of the pyridine ring is generally robust, strong electron-withdrawing groups can influence the electron distribution within the ring, though the fundamental aromatic character is maintained.

| Compound | pKa (of Pyridinium Ion) |

|---|---|

| 4-Methoxypyridine | 6.6 |

| 4-Methylpyridine (picoline) | 6.0 |

| Pyridine | 5.2 |

| 4-Chloropyridine | 3.8 |

| 4-(Trifluoromethyl)pyridine | ~3.5 |

Mechanisms of Pyridine Ring Functionalization (e.g., Aromatic Nucleophilic Substitution)

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it susceptible to nucleophilic attack. The presence of the strongly deactivating trifluoromethyl group further depletes the ring of electron density, strongly activating it towards Nucleophilic Aromatic Substitution (SₙAr) . nih.govnih.gov This reaction is a primary method for functionalizing the pyridine ring of this compound.

The SₙAr mechanism is a two-step process. nih.gov

Addition of the Nucleophile: A nucleophile attacks an electron-deficient carbon atom on the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the ring is temporarily broken in this step.

Departure of the Leaving Group: The aromaticity is restored as a leaving group (typically a halide) is expelled from the ring.

In pyridine systems, nucleophilic attack is highly regioselective, occurring preferentially at the C2 and C4 positions (ortho and para to the ring nitrogen). stackexchange.com This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com For a substrate like this compound, if a leaving group were present on the ring, the trifluoromethyl group at C4 would strongly activate the C2 and C6 positions for SₙAr. The electron-withdrawing nature of the -CF₃ group is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby lowering the activation energy for the reaction. nih.govnih.gov

Studies on Reaction Kinetics and Thermodynamic Parameters of Key Transformations

Detailed experimental and computational studies providing specific kinetic and thermodynamic data for reactions involving this compound are not readily found in the public domain. The following tables are therefore presented as illustrative templates of how such data would be organized, should it become available through future research.

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution on this compound

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |

| Hydroxide | Water/Dioxane | 25 | Data not available |

| Cyanide | DMSO | 25 | Data not available |

| Azide | DMF | 25 | Data not available |

| Iodide | Acetone | 25 | Data not available |

Table 2: Hypothetical Thermodynamic Parameters for Nucleophilic Substitution on this compound

| Nucleophile | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) |

| Hydroxide | Data not available | Data not available | Data not available |

| Cyanide | Data not available | Data not available | Data not available |

| Azide | Data not available | Data not available | Data not available |

| Iodide | Data not available | Data not available | Data not available |

Future research in this area would be highly beneficial for optimizing reaction conditions in industrial syntheses and for a more profound understanding of the structure-reactivity relationships in this class of heterocyclic compounds. Computational chemistry, specifically density functional theory (DFT) calculations, could also be a powerful tool to model these reactions and predict the kinetic and thermodynamic parameters that are currently absent from the experimental literature.

Reactivity Profiles and Transformational Chemistry of 3 Chloromethyl 4 Trifluoromethyl Pyridine

Functionalization of the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) attached to the pyridine (B92270) ring is analogous to a benzylic chloride, making it an excellent electrophilic site for a wide array of nucleophilic substitution reactions. The carbon atom of the chloromethyl group is readily attacked by nucleophiles, leading to the displacement of the chloride anion, a good leaving group. This reactivity is the primary pathway for introducing diverse functional groups at this position.

Diverse Nucleophilic Displacement Reactions

The chloromethyl group of 3-(Chloromethyl)-4-(trifluoromethyl)pyridine is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles. This reactivity is well-documented for analogous chloromethyl-substituted pyridines and other heterocyclic systems. scholaris.camdpi.com These reactions provide a powerful method for C-C and C-heteroatom bond formation.

Heteroatom Nucleophiles: A broad range of nucleophiles containing oxygen, nitrogen, sulfur, and halogens can be employed to displace the chloride. For instance, reactions with alkali metal alkoxides or hydroxides would yield ethers and alcohols, respectively. Nitrogen nucleophiles such as ammonia, primary and secondary amines, and azide salts can be used to synthesize the corresponding amines and azides. Sulfur nucleophiles, including thiols, thiocyanates, and thiourea, are also effective, leading to thioethers, thiocyanates, and isothiouronium salts. scholaris.ca Halogen exchange, a classic Finkelstein reaction, can be accomplished using metal halides like potassium iodide or activated forms of fluoride such as tetrabutylammonium fluoride (TBAF), to replace the chlorine with other halogens. mdpi.com

Carbon Nucleophiles: Carbon-based nucleophiles, such as cyanide salts and enolates derived from active methylene compounds (e.g., malonic esters), can be used to form new carbon-carbon bonds, enabling chain extension and the introduction of more complex carbon skeletons.

The following table summarizes the expected nucleophilic displacement reactions based on the known reactivity of similar compounds.

| Nucleophile Category | Example Nucleophile | Reagent Example | Expected Product Structure | Product Class |

| Oxygen | Hydroxide | NaOH | Alcohol | |

| Alkoxide | NaOR | Ether | ||

| Carboxylate | RCOONa | Ester | ||

| Nitrogen | Ammonia | NH₃ | Primary Amine | |

| Primary Amine | RNH₂ | Secondary Amine | ||

| Azide | NaN₃ | Azide | ||

| Sulfur | Hydrosulfide | NaSH | Thiol | |

| Thiolate | NaSR | Thioether | ||

| Thiocyanate | KSCN | Thiocyanate | ||

| Halogen | Iodide | KI | Iodo-derivative | |

| Fluoride | TBAF | Fluoro-derivative | ||

| Carbon | Cyanide | KCN | Nitrile | |

| Malonate Ester | CH₂(COOR)₂ / Base | Malonate Adduct |

Transformations to Oxygenated, Nitrogenated, or Sulfur-Containing Derivatives

The primary nucleophilic displacement reactions detailed above are the gateway to a host of functionalized derivatives.

Oxygenated Derivatives: The direct hydrolysis of the chloromethyl group yields the corresponding alcohol, (4-(trifluoromethyl)pyridin-3-yl)methanol. This alcohol can serve as a precursor for further transformations, such as oxidation to the corresponding aldehyde or carboxylic acid. Displacement with alkoxides or phenoxides provides a direct route to ethers.

Nitrogenated Derivatives: Reaction with ammonia or primary/secondary amines leads to the formation of 3-(aminomethyl)-, 3-((alkylamino)methyl)-, and 3-((dialkylamino)methyl)-4-(trifluoromethyl)pyridine derivatives, respectively. The synthesis of the primary amine is a key step for introducing nitrogen-containing functionalities. Furthermore, displacement with sodium azide produces 3-(azidomethyl)-4-(trifluoromethyl)pyridine, a versatile intermediate that can be reduced to the primary amine or used in cycloaddition reactions.

Sulfur-Containing Derivatives: The reaction with sodium hydrosulfide or thiolates yields the corresponding thiols and thioethers (sulfides). These thioethers are important in their own right and can be further oxidized to sulfoxides and sulfones using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). This two-step process allows for the introduction of the sulfinyl and sulfonyl groups, which are valuable in medicinal chemistry.

Rearrangement Reactions Involving the Chloromethyl Group

While direct substitution is the most common reaction pathway, rearrangement reactions can occur under specific conditions, particularly with certain nucleophiles. For instance, studies on related 4-chloromethyl-1,4-dihydropyridine systems have shown that reaction with urea can lead to an unexpected rearrangement, resulting in the formation of a pyrazolopyridone structure instead of the simple substitution product. scholaris.ca The nature of the nucleophile and the reaction conditions play a crucial role in determining whether direct substitution or a more complex rearrangement pathway is favored. scholaris.ca

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. jst.go.jp Its presence at the 4-position significantly influences the electronic properties of the pyridine ring and possesses a unique reactivity profile characterized by high stability.

Stability and Potential for Further Fluorination or Defluorination Reactions

The trifluoromethyl group is exceptionally stable due to the high strength of the carbon-fluorine bonds. It is generally resistant to metabolic degradation and harsh chemical conditions, which is a key reason for its widespread use in pharmaceuticals and agrochemicals. researchoutreach.org The C-F bonds are not susceptible to further fluorination under standard conditions.

However, the CF₃ group is not entirely inert. Defluorination, or the removal of fluorine atoms, can be achieved under specific and often forcing reaction conditions. These transformations are not trivial and represent specialized areas of fluorine chemistry.

Protolytic Defluorination: In the presence of Brønsted superacids, trifluoromethyl-substituted arenes can undergo protolytic defluorination, leading to the formation of reactive electrophilic species like acylium cations. nih.gov

Reductive Defluorination: Photoredox catalysis offers a method for the hydrodefluorination of a CF₃ group to a difluoromethyl (-CHF₂) group. nih.gov This process typically involves the formation of a radical anion, which then expels a fluoride ion. nih.gov

Umpolung C-F Bond Activation: More recent strategies enable the asymmetric defluoroallylation of 4-trifluoromethylpyridines. chemrxiv.org This method involves an umpolung (polarity reversal) of the typically electrophilic fluorinated carbon, transforming it into a nucleophilic difluoromethyl anion intermediate that can then react with electrophiles. chemrxiv.org

These examples demonstrate that while highly stable, the C-F bonds of the trifluoromethyl group can be selectively activated and functionalized, providing advanced methods for molecular editing.

Interaction with Reaction Solvents and Reagents

The strong electron-withdrawing nature of the trifluoromethyl group significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack on the ring itself, particularly at the 2- and 6-positions. This electronic effect also decreases the basicity of the pyridine nitrogen atom.

The CF₃ group is generally non-reactive with common organic solvents. However, its high electronegativity and the polarity of the C-F bonds can influence intermolecular interactions and solubility. In the context of specific reactions, the CF₃ group's interaction with reagents is critical. For example, in metal-catalyzed reactions, its electronic influence can affect the coordination of the pyridine nitrogen to a metal center, potentially altering catalytic activity. acs.org The synthesis of Grignard reagents from trifluoromethyl-substituted aryl halides is known to be hazardous and requires careful control of reaction conditions to avoid potential detonations, highlighting a significant interaction with magnesium reagents. orgsyn.org

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is significantly electron-deficient. This is due to the inherent electronegativity of the nitrogen atom, which withdraws electron density from the ring, and the powerful inductive- and resonance-electron-withdrawing effects of the trifluoromethyl group at the C-4 position. nih.gov This pronounced electrophilic character is the primary determinant of the nucleus's reactivity.

Aromatic rings that are electron-poor, particularly those bearing strong electron-withdrawing substituents, are predisposed to undergo nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org The pyridine ring is naturally activated towards such reactions, and the presence of the trifluoromethyl group further enhances this reactivity. In SNAr reactions, a nucleophile attacks the aromatic ring, displacing a leaving group.

For pyridine derivatives, nucleophilic attack is highly regioselective, favoring the positions ortho and para to the ring nitrogen (the C-2 and C-4 positions). stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to effectively stabilize the negative charge in the intermediate Meisenheimer complex through resonance. wikipedia.orgstackexchange.com In the case of 4-substituted pyridines, the C-2 and C-6 positions are activated. While this compound does not possess a leaving group at the activated C-2 or C-6 positions, the principle illustrates the high electrophilicity of these sites. If a good leaving group (like a halogen) were present at the C-2 position, the compound would be highly susceptible to displacement by various nucleophiles.

The general mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate, followed by the elimination of the leaving group to restore aromaticity. libretexts.org The electron-deficient pyridine moiety, when substituted with potent electron-withdrawing groups like trifluoromethyl, is rendered highly susceptible to this type of transformation. jst.go.jp

In contrast to its reactivity towards nucleophiles, the pyridine nucleus is strongly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orgyoutube.com The electronegative nitrogen atom reduces the electron density of the ring, making it less attractive to electrophiles. wikipedia.org This effect is significantly amplified by the C-4 trifluoromethyl group. Furthermore, the reaction conditions for many EAS reactions involve strong acids, which protonate the basic nitrogen atom. wikipedia.orgyoutube.com This forms a pyridinium cation, which is even more severely deactivated towards electrophilic attack.

Consequently, forcing conditions are typically required to achieve electrophilic substitution on pyridine rings, and the yields are often low. youtube.com When the reaction does proceed, substitution generally occurs at the C-3 and C-5 positions, which are the least deactivated. For this compound, the C-5 position would be the most likely site for any potential electrophilic attack.

A common strategy to facilitate electrophilic substitution on a pyridine ring is to first convert it to the corresponding pyridine-N-oxide. The N-oxide group is electron-donating, which activates the ring, particularly at the C-2 and C-4 positions, making EAS reactions more feasible. Following the substitution, the N-oxide can be reduced back to the pyridine. wikipedia.org

Cross-Coupling Reactions Involving the Halogen and Other Sites

The chloromethyl group at the C-3 position is the most reactive site on the molecule for cross-coupling reactions. As a benzylic-type halide, the C-Cl bond is readily activated by palladium catalysts, enabling a wide range of C-C and C-heteroatom bond-forming reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for this purpose. The general catalytic cycle involves the oxidative addition of the chloromethylpyridine to a Pd(0) complex, followed by transmetalation with a coupling partner (e.g., an organoboron compound in Suzuki coupling) and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. mdpi.comresearchgate.net

While specific examples for this compound are not extensively documented in readily available literature, the reactivity can be inferred from similar systems. For instance, various substituted chloromethylpyridines are employed as alkylating agents in different chemical contexts, highlighting the lability of the C-Cl bond. mdpi.com

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table is illustrative of the expected reactivity based on general principles of cross-coupling chemistry.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-(Arylmethyl)-4-(trifluoromethyl)pyridine |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-(Alkynylmethyl)-4-(trifluoromethyl)pyridine |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 3-Allyl-4-(trifluoromethyl)pyridine derivative |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 3-(Aminomethyl)-4-(trifluoromethyl)pyridine |

Ring-Forming Reactions and Cycloadditions Utilizing the Compound

The electrophilic nature of the chloromethyl group makes this compound a valuable building block for the synthesis of fused heterocyclic systems. It can act as an electrophile in cyclization reactions with molecules containing two nucleophilic centers (bis-nucleophiles).

In these reactions, the bis-nucleophile, such as a 1,2-amino-thiol, a 1,2-diamine, or a hydrazine derivative, displaces the chloride ion in an initial substitution. The resulting intermediate then undergoes an intramolecular cyclization to form a new ring fused to or incorporating the pyridine scaffold. For example, reaction with hydrazine hydrate can lead to the formation of triazole systems through ring transformation mechanisms observed in other chloroheterocycles. rsc.org

Furthermore, highly electron-deficient pyridine rings, especially those bearing multiple electron-withdrawing groups like a nitro group, can participate as dienophiles or heterodienes in [4+2] cycloaddition (Diels-Alder) reactions. nih.gov This reactivity leads to the formation of bicyclic adducts and represents a powerful method for dearomatization. Given the strong electron-withdrawing nature of the trifluoromethyl group, it is plausible that under suitable conditions, the pyridine ring of this compound or a more activated derivative could engage in cycloaddition reactions. nih.gov

Table 2: Potential Ring-Forming Reactions

| Bis-nucleophile | Resulting Heterocyclic System (Example) |

|---|---|

| Hydrazine | 1,2,4-Triazolo[4,3-a]pyridine derivative |

| 2-Aminoethanethiol | Thiazino[4,3-a]pyridinium derivative |

Advanced Spectroscopic and Analytical Characterization of 3 Chloromethyl 4 Trifluoromethyl Pyridine and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural framework of a molecule by examining its vibrational modes.

Fourier-transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. The resulting spectrum provides a unique fingerprint, allowing for the identification of specific functional groups.

For 3-(Chloromethyl)-4-(trifluoromethyl)pyridine, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the pyridine (B92270) ring, the trifluoromethyl group (CF₃), and the chloromethyl group (CH₂Cl).

Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to several characteristic bands. C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations also produce characteristic absorptions at lower wavenumbers.

Trifluoromethyl (CF₃) Group Vibrations: The C-F bonds in the trifluoromethyl group are associated with strong absorption bands. The symmetric and asymmetric stretching vibrations of the C-F bonds are typically observed in the 1100-1400 cm⁻¹ range.

Chloromethyl (CH₂Cl) Group Vibrations: The CH₂Cl group is identifiable by its C-H stretching vibrations, which occur in the 2850-3000 cm⁻¹ range. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Modes for Related Pyridine Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 2-methoxy-3-(trifluoromethyl)pyridine |

| Aliphatic C-H Stretch | 2850 - 3000 | 4-(chloromethyl)pyridine hydrochloride ijcrt.org |

| C=C / C=N Ring Stretch | 1400 - 1600 | 2-chloro-4-(trifluoromethyl)pyridine researchgate.net |

| C-F Stretch (CF₃) | 1100 - 1400 | 2-methoxy-3-(trifluoromethyl)pyridine |

Note: Data is based on structurally similar compounds and serves to predict the spectral features of this compound.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While FT-IR is sensitive to polar functional groups, FT-Raman is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the context of this compound, FT-Raman spectroscopy would be especially useful for characterizing the vibrations of the pyridine ring's carbon backbone and the symmetric vibrations of the substituent groups.

CF₃ and CH₂Cl Group Vibrations: Symmetric stretching and bending modes of the CF₃ and CH₂Cl groups, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum.

Spectroscopic studies on derivatives like 2-chloro-4-(trifluoromethyl)pyridine and 4-chloromethyl pyridine hydrochloride have utilized both FT-IR and FT-Raman to achieve a comprehensive vibrational analysis. ijcrt.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms (protons) in a molecule. The spectrum for this compound is expected to show distinct signals for the protons on the pyridine ring and the chloromethyl group.

Pyridine Ring Protons: The three protons on the substituted pyridine ring will appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns (splitting) will be influenced by the positions of the electron-withdrawing CF₃ and CH₂Cl groups.

Chloromethyl Protons: The two protons of the CH₂Cl group are expected to produce a singlet in the aliphatic region (typically δ 4.5-5.0 ppm). The downfield shift is due to the electronegativity of the adjacent chlorine atom and the aromatic ring.

Analysis of similar compounds, such as 2-Chloro-4-(trifluoromethyl)pyridine, shows aromatic protons in the range of δ 7.46-8.60 ppm. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound and Data for Related Compounds

| Proton Environment | Predicted δ (ppm) | Compound Reference | Actual δ (ppm) |

|---|---|---|---|

| Pyridine Ring H-2/H-5/H-6 | 7.5 - 9.0 | 2-Chloro-4-(trifluoromethyl)pyridine rsc.org | 8.60 (d), 7.58 (s), 7.46 (d) |

| 3-(Trifluoromethyl)pyridine rsc.org | 8.91 (s), 8.82 (d), 7.94 (d), 7.45 (m) |

Note: Predicted shifts are estimates. 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet.

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment.

For this compound, the ¹³C NMR spectrum would display seven distinct signals:

Pyridine Ring Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbons directly attached to the nitrogen (C-2, C-6) typically appear most downfield. The carbons bonded to the substituents (C-3 and C-4) will have their chemical shifts significantly affected. The carbon of the CF₃ group will likely appear as a quartet due to coupling with the three fluorine atoms.

Chloromethyl Carbon: The carbon of the CH₂Cl group will appear in the aliphatic region, shifted downfield by the electronegative chlorine atom.

Trifluoromethyl Carbon: The carbon of the CF₃ group will be observed at a characteristic shift, and its signal will be split into a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

Data from 3-(Trifluoromethyl)pyridine shows pyridine carbon signals at δ 153.0, 146.7, 133.0, 126.8, and 123.3 ppm, with the trifluoromethyl carbon appearing at δ 123.4 ppm (q, J = 273.4 Hz). rsc.org

Table 3: ¹³C NMR Chemical Shift Data for a Related Compound

| Carbon Environment | Compound | Chemical Shift δ (ppm) |

|---|---|---|

| Pyridine Ring Carbons | 3-(Trifluoromethyl)pyridine rsc.org | 153.0 (q), 146.7 (q), 133.0 (q), 126.8 (q), 123.3 (s) |

| Trifluoromethyl Carbon | 3-(Trifluoromethyl)pyridine rsc.org | 123.4 (q, J = 273.4 Hz) |

| Pyridine Ring Carbons | 2-methoxy-3-(trifluoromethyl)pyridine rsc.org | 161.0, 150.6, 136.4 (q), 116.0, 113.4 (q) |

Note: 'q' denotes a quartet, 's' a singlet. Coupling constants (J) are given in Hz.

¹⁹F NMR is a highly sensitive technique specifically for analyzing fluorine-containing compounds. wikipedia.org It offers a wide range of chemical shifts, making it excellent for distinguishing between different fluorine environments. thermofisher.com

In this compound, all three fluorine atoms of the CF₃ group are chemically equivalent. Therefore, they are expected to produce a single signal, a singlet, in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a trifluoromethyl group attached to an aromatic ring. For organofluorine compounds, CF₃ groups typically resonate in the range of -50 to -70 ppm relative to a CFCl₃ standard. wikipedia.org

Experimental data for closely related derivatives confirms this expectation. For instance, 2-Chloro-4-(trifluoromethyl)pyridine exhibits a singlet at δ -64.8 ppm, and 2-methoxy-3-(trifluoromethyl)pyridine shows a singlet at δ -64.03 ppm. rsc.orgrsc.org This narrow range suggests that the chemical shift for the CF₃ group in this compound will also fall within this region.

Table 4: ¹⁹F NMR Chemical Shift Data for Trifluoromethylpyridine Derivatives

| Compound | Chemical Shift δ (ppm) | Multiplicity |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyridine rsc.org | -64.8 | Singlet |

| 2-methoxy-3-(trifluoromethyl)pyridine rsc.org | -64.03 | Singlet |

| 3-(Trifluoromethyl)pyridine rsc.org | -62.7 | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, the molecular ion peak (M+) in an electron ionization (EI) mass spectrum would confirm its molecular weight. The fragmentation of the molecular ion is influenced by the stability of the resulting cations and neutral radicals.

The structure of this compound incorporates several features that dictate its fragmentation behavior: the pyridine ring, a chloromethyl substituent, and a trifluoromethyl group. Common fragmentation pathways for halogenated compounds involve the loss of the halogen atom or the entire substituent group.

Key expected fragmentation patterns include:

Loss of a Chlorine radical (•Cl): This would result in a fragment ion [M-Cl]+.

Loss of the Chloromethyl radical (•CH2Cl): This cleavage of the C-C bond between the pyridine ring and the chloromethyl group would produce a significant [M-CH2Cl]+ fragment.

Loss of the Trifluoromethyl radical (•CF3): The strong C-C bond connecting the CF3 group to the aromatic ring may lead to the expulsion of a •CF3 radical, yielding an [M-CF3]+ ion.

Ring Fragmentation: The stable aromatic pyridine ring may also undergo fragmentation, leading to a series of smaller characteristic ions.

The relative abundance of these fragment ions provides valuable information for structural confirmation. Softer ionization techniques, such as chemical ionization (CI), could be employed to enhance the intensity of the molecular ion peak if it is weak or absent in the EI spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Mass Loss (amu) | Structure of Lost Neutral Fragment |

|---|---|---|

| [M-Cl]⁺ | 35/37 | •Cl |

| [M-CH₂Cl]⁺ | 49/51 | •CH₂Cl |

Note: Table is based on predicted fragmentation patterns.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique for determining the empirical formula of a compound by quantifying its elemental composition. For a pure sample of this compound (C₇H₅ClF₃N), the experimentally determined weight percentages of carbon (C), hydrogen (H), chlorine (Cl), fluorine (F), and nitrogen (N) are compared against the theoretically calculated values. A close correlation between the experimental and theoretical values serves to confirm the compound's empirical formula and purity. An example of reporting such data involves listing the calculated percentages followed by the found (experimental) percentages.

Table 2: Theoretical Elemental Composition of this compound (C₇H₅ClF₃N)

| Element | Symbol | Atomic Mass (amu) | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.01 | 39.36 |

| Hydrogen | H | 1.01 | 2.36 |

| Chlorine | Cl | 35.45 | 16.60 |

| Fluorine | F | 19.00 | 26.69 |

| Nitrogen | N | 14.01 | 6.56 |

| Total | | | 100.00 |

Note: Values are calculated based on the molecular formula.

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography is a powerful method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern of the X-rays is measured and analyzed to produce a detailed electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high accuracy.

Table 3: Example Crystallographic Data for a Related Compound: 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.8837 |

| b (Å) | 14.1634 |

| c (Å) | 15.3120 |

| α (°) | 92.667 |

| β (°) | 100.364 |

| γ (°) | 99.475 |

| Volume (ų) | 1234.2 |

Source: Data for 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC)

Chromatographic methods are indispensable for the separation, identification, and purity assessment of chemical compounds. The validation of these methods is crucial, particularly in determining the purity of a chromatographic peak.

Thin-Layer Chromatography (TLC) is a common, rapid, and simple technique used to monitor reaction progress and assess the purity of a sample. For this compound, a sample would be spotted onto a solid stationary phase, such as a silica gel plate. The plate is then developed in a sealed chamber containing a suitable liquid mobile phase (eluent). The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The position of the compound is visualized, often using UV light, and its retention factor (Rf) value is calculated. The presence of multiple spots indicates the presence of impurities.

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile compounds. A sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (mobile phase). The column contains a stationary phase, and separation is based on the compound's boiling point and affinity for the stationary phase. The use of a defined oven temperature program is common to ensure efficient separation of components. A detector at the outlet of the column measures the quantity of the compound as it elutes, producing a chromatogram where the area of the peak corresponds to the amount of the substance. The purity of this compound can be determined by the relative area of its corresponding peak.

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₅ClF₃N |

Computational Chemistry and Theoretical Studies of 3 Chloromethyl 4 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry, providing valuable insights into molecular properties. However, no specific DFT studies have been published for 3-(Chloromethyl)-4-(trifluoromethyl)pyridine.

Optimized Molecular Geometry and Conformation Analysis

A DFT-based geometry optimization would reveal the most stable three-dimensional arrangement of the atoms in this compound, including key bond lengths, bond angles, and dihedral angles. Conformation analysis would further explore different spatial arrangements (conformers) and their relative energies. Without dedicated studies, these structural parameters remain undetermined from a computational standpoint.

Vibrational Frequency Calculations and Spectral Assignment

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign specific spectral peaks to the stretching, bending, and torsional motions of the molecule's functional groups. This analysis has not been performed or published for this compound.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution, Molecular Electrostatic Potential)

Analysis of the electronic structure provides deep insights into a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them indicates the molecule's chemical stability and electronic transport properties.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis would quantify the distribution of electronic charge on each atom, revealing insights into the molecule's polarity and reactive sites.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution from a three-dimensional perspective, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Currently, there are no published data on the HOMO-LUMO gap, atomic charge distribution, or MEP maps for this compound.

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Fukui functions)

Reactivity descriptors derived from quantum chemical calculations, such as Fukui functions, help predict the most likely sites for nucleophilic, electrophilic, and radical attacks. These calculations provide a theoretical framework for understanding and predicting the regioselectivity of chemical reactions. Such predictive models have not been applied to this compound in the available literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO method)

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these predicted shifts with experimental data is a powerful tool for structure verification and assignment. To date, no theoretical NMR chemical shift calculations for this compound have been reported.

Non-Linear Optical (NLO) Properties Analysis (e.g., Electric Dipole Moment, Hyperpolarizability)

Computational analysis can predict a molecule's potential for applications in non-linear optics. This involves calculating properties such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). These parameters quantify the response of a molecule to an external electric field and indicate its potential as an NLO material. The NLO properties of this compound have not been computationally investigated.

Molecular Docking Studies (focused on interaction with general chemical entities, not biological targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While extensively used in drug discovery to model the interaction between a small molecule and a protein target, molecular docking can also be employed to understand the non-covalent interactions between a molecule and other general chemical entities, such as organic solvents, reagents, or other small molecules. In the context of this compound, such studies can provide valuable insights into its solubility, reactivity, and aggregation behavior.

Theoretical molecular docking studies on this compound would involve defining the molecule as the "ligand" and various chemical entities as the "receptors." The primary goal would be to elucidate the nature and strength of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. The trifluoromethyl group, being highly electronegative, and the chloromethyl group, a potential hydrogen bond acceptor and a reactive site, are of particular interest in these interactions.

For instance, docking simulations could be performed with a panel of common organic solvents to predict the solvation thermodynamics. The binding energies calculated from these simulations can be correlated with experimentally determined solubility data. The interactions of the pyridine (B92270) nitrogen, the chloromethyl group, and the trifluoromethyl group with solvent molecules would be analyzed to understand the solvation shell's structure.

A hypothetical study could involve docking this compound with a simple molecule like benzene (B151609) to investigate π-π stacking interactions, or with a hydrogen bond donor like methanol (B129727) to probe the hydrogen bonding capability of the pyridine nitrogen and the chlorine atom. The results of such simulations would typically be presented in terms of binding affinity (or docking score) and a detailed analysis of the intermolecular contacts.

Interactive Data Table: Hypothetical Docking Scores of this compound with Various Chemical Entities

| Interacting Chemical Entity | Predicted Binding Affinity (kcal/mol) | Predominant Interaction Type(s) |

| Benzene | -2.5 | π-π stacking |

| Methanol | -3.8 | Hydrogen bonding (N···H-O), Halogen bonding (Cl···H-O) |

| Acetone | -3.2 | Dipole-dipole |

| Chloroform | -2.9 | Halogen bonding (Cl···H-C), van der Waals |

| Water | -4.1 | Hydrogen bonding (N···H-O) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for these interactions are not available in the public domain.

Cheminformatics Approaches for Structure-Reactivity Relationships

Cheminformatics involves the use of computational and informational techniques to a broad range of problems in the field of chemistry. For this compound, cheminformatics approaches, particularly Quantitative Structure-Reactivity Relationship (QSRR) studies, can be employed to develop predictive models for its chemical reactivity.

QSRR models aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity in a specific chemical transformation. This is achieved by calculating a set of molecular descriptors that encode various aspects of the molecule's topology, geometry, and electronic properties. These descriptors are then used as independent variables in a regression or classification model to predict a measure of reactivity, such as a reaction rate constant or activation energy.

For this compound, a QSRR study could be designed to predict its susceptibility to nucleophilic substitution at the chloromethyl group. A dataset of related substituted pyridines with experimentally determined reaction rates for a specific nucleophilic substitution reaction would be required. For each molecule in the dataset, a variety of molecular descriptors would be calculated.

Examples of relevant descriptors could include:

Electronic descriptors: Mulliken charges on the chloromethyl carbon and the chlorine atom, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) to indicate susceptibility to nucleophilic attack.

Steric descriptors: Molecular volume, surface area, and specific steric parameters to quantify the steric hindrance around the reaction center.

Topological descriptors: Connectivity indices that describe the branching and arrangement of atoms in the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forest or support vector machines (SVM) would be used to build the QSRR model. The resulting model equation would quantify the contribution of each descriptor to the predicted reactivity.

Interactive Data Table: Example of Descriptors for a Hypothetical QSRR Study

| Compound | Experimental log(k) | LUMO Energy (eV) | Charge on CH2Cl Carbon | Steric Hindrance Parameter |

| 3-(Chloromethyl)pyridine | -3.5 | -1.2 | +0.15 | 0.5 |

| 3-(Chloromethyl)-4-methylpyridine | -3.8 | -1.1 | +0.16 | 0.6 |

| This compound | -2.1 | -2.5 | +0.25 | 0.8 |

| 3-(Chloromethyl)-4-nitropyridine | -1.5 | -3.0 | +0.28 | 0.7 |

Note: The data in this table is hypothetical and for illustrative purposes only. The experimental log(k) values are not based on actual measurements.

Such a model would be valuable for predicting the reactivity of new, unsynthesized derivatives and for gaining a deeper understanding of the electronic and steric effects of the trifluoromethyl group on the reactivity of the adjacent chloromethyl group.

Synthetic Applications of 3 Chloromethyl 4 Trifluoromethyl Pyridine As a Versatile Building Block

Role in the Synthesis of Agrochemical Active Ingredients

The structural attributes of 3-(chloromethyl)-4-(trifluoromethyl)pyridine make it a crucial component in the synthesis of several agrochemicals, including herbicides, insecticides, and fungicides.

Precursors for Herbicides

This compound serves as a pivotal intermediate in the manufacturing of several commercial herbicides.

Fluazifop-butyl: This herbicide is synthesized using 2-chloro-5-(trifluoromethyl)pyridine (B1661970) as a key intermediate. nih.govjst.go.jp The synthesis involves the etherification of hydroquinone (B1673460) with 2-chloro-5-trifluoromethyl pyridine (B92270) and the butyl ester of 2-bromopropionic acid. wikipedia.org The trifluoromethylpyridine moiety is crucial for the herbicidal activity of Fluazifop-butyl, which functions as an acetyl-CoA carboxylase (ACCase) inhibitor. jst.go.jp

Dithiopyr and Thiazopyr: The synthesis of these herbicides begins with a cyclocondensation reaction to form a common intermediate. nih.govjst.go.jp While the direct involvement of this compound is not explicitly detailed in the provided search results for Dithiopyr and Thiazopyr, the broader context of trifluoromethylpyridine derivatives in herbicide synthesis is well-established. nih.govjst.go.jp For instance, the synthesis of both Dithiopyr and Thiazopyr involves a key trifluoromethyl-containing building block. nih.gov

Flupyrsulfuron-methyl-sodium and Flazasulfuron: 2-Chloro-3-(trifluoromethyl)pyridine is a key component in the preparation of the sulfonylurea herbicide Flazasulfuron. nih.govjst.go.jp The trifluoromethyl group on the pyridine ring plays a significant role in the biological activity and metabolic breakdown of this herbicide. jst.go.jp

Intermediates for Insecticides

This pyridine derivative is also a fundamental component in the synthesis of modern insecticides.

Sulfoxaflor: A key synthetic route to the insecticide Sulfoxaflor starts with 3-chloromethyl-6-(trifluoromethyl)pyridine. guidechem.com This starting material reacts with sodium methylmercaptide to form an intermediate which is then further processed to yield Sulfoxaflor. guidechem.com Another approach involves the reaction of 5-halo-2-trifluoromethylpyridine with methyl ethyl sulfide. patsnap.com

Building Blocks for Fungicides

The trifluoromethylpyridine scaffold is also incorporated into the structure of some fungicides. While specific examples directly synthesizing fungicides from this compound were not detailed in the provided search results, the general importance of trifluoromethylpyridine derivatives in developing new fungicides is recognized. For instance, novel trifluoromethylpyridine compounds have been designed and synthesized, showing promising antifungal activity. researchgate.net

Intermediacy in the Synthesis of Pharmaceutical Precursors

In the pharmaceutical industry, this compound is a valuable intermediate for synthesizing complex drug candidates and novel heterocyclic systems.

Components of Complex Pyridine-Containing Drug Candidates

This compound is integral to the synthesis of several modern therapeutic agents.

Pexidartinib: This tyrosine kinase inhibitor is used to treat tenosynovial giant cell tumor. nih.gov One synthetic approach involves the amino substitution reaction of an intermediate with 3-aminomethyl-6-(trifluoromethyl)pyridine to obtain the final product. google.com

Tavapadon: A dopamine (B1211576) D1/D5 receptor partial agonist for Parkinson's disease, the synthesis of Tavapadon and its analogs involves intermediates that could be derived from trifluoromethylpyridine precursors. thieme-connect.deresearchgate.net

Leniolisib: This PI3Kδ inhibitor is used for treating activated phosphoinositide 3-kinase delta syndrome. nih.gov The synthesis involves coupling a pyrimidine (B1678525) derivative with a chiral amine. nih.govchemicalbook.com While the direct use of this compound is not specified, the synthesis of the core heterocyclic structures often relies on functionalized pyridine intermediates.

Relacorilant: This glucocorticoid receptor antagonist is under investigation for Cushing's syndrome. wikipedia.org Its synthesis utilizes 2-Bromo-4-(trifluoromethyl)pyridine as a key intermediate. newdrugapprovals.org

Construction of Novel Heterocyclic Systems Incorporating the Trifluoromethylpyridine Moiety

The reactivity of the chloromethyl group allows for the construction of more complex heterocyclic systems.

Utility in the Development of Advanced Organic Materials

The unique combination of a reactive chloromethyl group and an electron-withdrawing trifluoromethyl-substituted pyridine ring suggests that this compound could be a promising building block for a variety of advanced organic materials. The chloromethyl group provides a convenient handle for nucleophilic substitution reactions, allowing for the covalent attachment of this fluorinated pyridine unit to other molecular scaffolds. The trifluoromethyl group, on the other hand, can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to the final material.

Potential Applications in Polymer Chemistry:

The chloromethyl group in this compound makes it a potential monomer for the synthesis of specialty polymers. For instance, it could be used in polycondensation or polyalkylation reactions to introduce the trifluoromethylpyridine moiety into the polymer backbone. Such polymers might exhibit enhanced thermal stability and solubility in organic solvents. While no specific polymers derived from this exact monomer are prominently featured in the literature, polymers based on chloromethylstyrene have been extensively studied, where the chloromethyl group is used for post-polymerization modification. beilstein-journals.org A similar approach could be envisioned for polymers incorporating this compound.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer/Reactant | Potential Polymer Structure | Potential Properties |

|---|---|---|---|

| Polycondensation | Diols, Diamines, Dithiols | Polyesters, Polyamides, Polythioethers with pendant trifluoromethylpyridine groups | Enhanced thermal stability, modified solubility, specific optical properties. |

| Polyalkylation | Aromatic compounds (Friedel-Crafts) | Polymers with trifluoromethyl-pyridinylmethyl groups linking aromatic units | Potentially high refractive index, thermal stability. |

Prospective Role in Functional Dyes and Pigments:

The incorporation of trifluoromethyl groups into dye molecules is a known strategy to enhance their photostability and tune their electronic properties. mdpi.comnih.gov The 4-(trifluoromethyl)pyridine (B1295354) unit, being electron-deficient, could act as an effective electron-acceptor component in donor-acceptor type dyes. The chloromethyl group of this compound would allow for its straightforward integration into a larger chromophoric system. For example, it could be reacted with nucleophilic dye precursors to append the fluorinated pyridine moiety.

Hypothetical Synthesis of a Donor-Acceptor Dye: A potential synthetic route could involve the reaction of this compound with a donor molecule containing a nucleophilic site, such as a hydroxyl or amino group. This would create a molecule with distinct electron-donating and electron-accepting regions, which is a common design principle for functional dyes used in applications like dye-sensitized solar cells or as fluorescent probes.

Considerations for Liquid Crystal Synthesis:

The synthesis of liquid crystals containing trifluoromethyl groups has been an area of active research. researchgate.netmdpi.comfigshare.com The introduction of fluorine atoms can significantly influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy of the liquid crystalline material. The rigid pyridine ring and the polar trifluoromethyl group in this compound make it an interesting candidate for inclusion in liquid crystal structures. The chloromethyl group could be used to connect this pyridine unit to other mesogenic cores.

Table 2: Potential Liquid Crystal Scaffolds Incorporating the 4-(trifluoromethyl)pyridinylmethyl Moiety

| Mesogenic Core | Linkage Chemistry | Potential Phase Behavior | Anticipated Properties |

|---|---|---|---|

| Biphenyl | Ether or ester linkage via the chloromethyl group | Nematic, Smectic | Potentially high clearing points, negative dielectric anisotropy. |

| Phenylcyclohexyl | Ether linkage | Nematic | Good thermal and chemical stability. |

Outlook in Organic Semiconductors:

The electron-withdrawing nature of the trifluoromethyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of an organic molecule. This property is often sought after in the design of n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). By incorporating the 3-methylene-4-(trifluoromethyl)pyridine structure into a conjugated system, it might be possible to develop new electron-transporting materials. The chloromethyl functionality would again serve as the reactive site for building larger conjugated molecules through cross-coupling reactions, after appropriate conversion.

Future Research Directions and Unexplored Avenues in 3 Chloromethyl 4 Trifluoromethyl Pyridine Chemistry

Development of More Sustainable and Green Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact and enhance resource efficiency. For 3-(chloromethyl)-4-(trifluoromethyl)pyridine, this translates to exploring synthetic pathways that minimize waste, avoid hazardous reagents, and utilize renewable resources. Current industrial production often relies on multi-step processes that can generate significant waste streams. jst.go.jpnih.gov Future research will likely focus on the development of one-pot or tandem reactions that combine multiple synthetic steps into a single, streamlined operation, thereby reducing solvent usage and energy consumption. nih.govresearchgate.net

The exploration of alternative energy sources, such as microwave irradiation and sonication, has already shown promise in accelerating reaction times and improving yields in the synthesis of various pyridine (B92270) derivatives. nih.gov Applying these technologies to the synthesis of this compound could lead to more energy-efficient processes. Furthermore, the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, is a critical area of investigation to replace traditional volatile organic compounds. researchgate.net The development of solid-supported catalysts that can be easily recovered and reused will also be instrumental in creating more sustainable manufacturing processes for this key intermediate. rsc.org

Discovery of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the discovery of novel catalytic systems will be paramount in advancing the chemistry of this compound. Transition-metal catalysis has been extensively used for the functionalization of pyridine rings, and future research will continue to explore new catalysts that offer higher selectivity and efficiency. beilstein-journals.orgnih.gov This includes the development of catalysts based on earth-abundant and non-toxic metals as greener alternatives to precious metal catalysts. rsc.org

A significant challenge in pyridine chemistry is achieving regioselectivity, particularly at the C-4 and C-5 positions. nih.gov Future research will focus on designing sophisticated ligand systems that can precisely control the regioselectivity of C-H functionalization reactions on the pyridine ring of this compound. beilstein-journals.org This will enable the direct introduction of a wide range of functional groups at specific positions, bypassing the need for lengthy protecting-group strategies. Furthermore, the development of enantioselective catalytic systems will be crucial for the synthesis of chiral derivatives of this compound, which are often required for pharmaceutical applications.

Exploration of Unconventional Reactivity Pathways for Diversification

Moving beyond traditional synthetic transformations, the exploration of unconventional reactivity pathways will open up new avenues for the diversification of this compound. Photoredox catalysis, for instance, has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling novel C-H functionalization and cross-coupling reactions that are not accessible through traditional methods. acs.org The application of photoredox catalysis to this compound could lead to the discovery of new reactions and the synthesis of previously inaccessible derivatives.

Another area of interest is the use of organocatalysis, which avoids the use of metal catalysts altogether. acs.org The development of new organocatalytic methods for the functionalization of the pyridine ring or the chloromethyl group would offer a more sustainable and cost-effective approach to derivatization. Additionally, exploring the reactivity of the trifluoromethyl group itself, which is often considered inert, could unlock new synthetic possibilities. fluorine1.ru For example, developing methods for the selective C-F bond activation of the trifluoromethyl group could allow for its transformation into other functional groups, further expanding the chemical space accessible from this versatile building block.

Rational Design and Synthesis of New Derivatives with Tailored Reactivity Profiles

The future of drug discovery and materials science relies on the ability to design and synthesize molecules with precisely tailored properties. For this compound, this involves the rational design of new derivatives with specific reactivity profiles that make them ideal building blocks for particular applications. By strategically introducing different functional groups onto the pyridine ring, it is possible to modulate the electronic properties and steric environment of the molecule, thereby fine-tuning its reactivity. nih.govresearchgate.netnih.gov

For example, the introduction of electron-donating or electron-withdrawing groups can influence the reactivity of the chloromethyl group in nucleophilic substitution reactions. rsc.org Similarly, the installation of directing groups can control the regioselectivity of subsequent C-H functionalization reactions. researchgate.net This rational design approach, guided by a deep understanding of structure-reactivity relationships, will enable the creation of a diverse library of this compound derivatives, each optimized for a specific synthetic purpose.

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, enabling researchers to predict the outcome of reactions and design new synthetic routes with greater efficiency. nih.govresearchgate.net In the context of this compound, advanced computational modeling can be used to predict its reactivity in various chemical transformations. nih.govmit.edu Density functional theory (DFT) calculations, for example, can be used to model reaction mechanisms, identify transition states, and predict reaction barriers, providing valuable insights into the factors that control reactivity and selectivity. researchgate.net

This predictive power can be harnessed to screen virtual libraries of catalysts and reagents to identify the optimal conditions for a desired transformation before any experiments are conducted in the lab, saving time and resources. mit.edu Computational modeling can also be used to design new derivatives of this compound with specific electronic and steric properties, as discussed in the previous section. By integrating computational modeling into the research workflow, chemists can accelerate the discovery and development of new synthetic methods and novel molecules.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) platforms is revolutionizing the way chemical research is conducted. nih.govyoutube.comacs.org These technologies allow for the rapid synthesis and screening of large libraries of compounds, dramatically accelerating the pace of discovery. researchgate.netresearchgate.netanalytical-sales.comacs.org For this compound, the use of automated synthesizers can facilitate the rapid preparation of a wide range of derivatives for biological screening or materials testing. youtube.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Chloromethyl)-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and functional group introduction on a pyridine scaffold. For example, chloromethylation of 4-(trifluoromethyl)pyridine derivatives can be achieved using chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions. Key parameters include:

- Temperature : 50–80°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction efficiency.

- Catalysts : Lewis acids (e.g., AlCl₃) may accelerate electrophilic substitution .

- Yield Optimization : Purification via column chromatography (silica gel, hexane/EtOAc) typically achieves >90% purity.

Q. How is this compound characterized, and what spectroscopic methods are most reliable?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns. The chloromethyl group (CH₂Cl) appears as a triplet (δ ~4.5 ppm) due to coupling with adjacent protons. The trifluoromethyl (CF₃) group shows a singlet in ¹⁹F NMR (δ ~-60 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₅ClF₃N: theoretical m/z 215.0).

- X-ray Crystallography : Resolves steric effects of the trifluoromethyl group and confirms regiochemistry .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electrophilic reactivity of this compound in substitution reactions?

- Methodological Answer : The CF₃ group is electron-withdrawing, increasing the pyridine ring’s electrophilicity. This enhances reactivity in nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. For example:

- Amination : Reacting with NH₃/EtOH at 120°C yields amino derivatives. Kinetic studies show faster substitution rates compared to non-fluorinated analogs.

- Mechanistic Insight : DFT calculations reveal lowered LUMO energy at the para position relative to CF₃, favoring attack at specific sites .

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?

- Methodological Answer : Discrepancies often arise from:

- Regioselectivity : Competing substitution pathways (e.g., chloromethyl vs. trifluoromethyl group reactivity). Use isotopic labeling (e.g., ¹⁸O) or in situ IR to track intermediates.

- Impurity Effects : Trace moisture may hydrolyze chloromethyl groups. Dry solvents (molecular sieves) and inert atmospheres are critical .

- Data Reconciliation : Cross-validate results using multiple techniques (e.g., HPLC-MS for product distribution, kinetic isotope effects for mechanism elucidation).

Q. What strategies are effective for functionalizing this compound in drug discovery?

- Methodological Answer :

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduce biaryl motifs.

- Click Chemistry : Azide-alkyne cycloaddition (CuI catalysis) adds triazole groups to the chloromethyl site.

- Biological Screening : Derivatives are tested as kinase inhibitors (e.g., JAK2/STAT3 pathways) using fluorescence polarization assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro